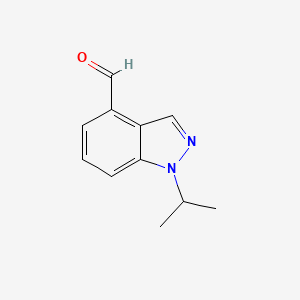

1-Isopropyl-1H-indazole-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Isopropyl-1H-indazole-4-carbaldehyde is a chemical compound with the molecular formula C11H12N2O. It belongs to the indazole family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by an indazole ring substituted with an isopropyl group at the 1-position and a formyl group at the 4-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-indazole-4-carbaldehyde can be synthesized through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-fluorobenzaldehyde and hydrazine can produce indazole derivatives . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by cyclization to yield the desired indazole .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ transition metal catalysts and solvent-free conditions to minimize byproducts and enhance efficiency .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1-Isopropyl-1H-Indazol-4-carbaldehyd durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Formylgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat zu einer Carbonsäure oxidiert werden.

Reduktion: Die Formylgruppe kann mit Reduktionsmitteln wie Natriumborhydrid zu einem Alkohol reduziert werden.

Substitution: Der Indazolring kann elektrophile Substitutionsreaktionen eingehen, bei denen die Formylgruppe durch andere funktionelle Gruppen ersetzt werden kann.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Elektrophile Reagenzien wie Halogene in Gegenwart eines Lewis-Säure-Katalysators.

Hauptprodukte:

Oxidation: 1-Isopropyl-1H-Indazol-4-carbonsäure.

Reduktion: 1-Isopropyl-1H-Indazol-4-methanol.

Substitution: Verschiedene substituierte Indazolderivate, abhängig vom verwendeten Elektrophil.

Wissenschaftliche Forschungsanwendungen

1-Isopropyl-1H-Indazol-4-carbaldehyd hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Baustein für die Synthese komplexerer Indazolderivate.

Wirkmechanismus

Der Wirkmechanismus von 1-Isopropyl-1H-Indazol-4-carbaldehyd beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Beispielsweise können Indazolderivate als Inhibitoren von Enzymen wie Phosphoinositid-3-Kinase δ wirken, die eine Rolle bei Atemwegserkrankungen spielen . Die Formylgruppe in der Verbindung kann auch an Wasserstoffbrückenbindungen und anderen Wechselwirkungen teilnehmen, die ihre biologische Aktivität beeinflussen .

Ähnliche Verbindungen:

1H-Indazol: Eine Stammverbindung mit ähnlichen Strukturmerkmalen, aber ohne die Isopropyl- und Formylgruppen.

2H-Indazol: Ein weiteres Indazolderivat mit unterschiedlichen Substitutionsmustern.

1-Isopropyl-1H-Indazol-3-carbaldehyd: Eine eng verwandte Verbindung mit der Formylgruppe an der 3-Position anstelle der 4-Position.

Einzigartigkeit: 1-Isopropyl-1H-Indazol-4-carbaldehyd ist aufgrund seines spezifischen Substitutionsmusters einzigartig, das eine eindeutige chemische Reaktivität und biologische Aktivität verleiht. Das Vorhandensein der Isopropylgruppe an der 1-Position und der Formylgruppe an der 4-Position ermöglicht einzigartige Wechselwirkungen und Anwendungen im Vergleich zu anderen Indazolderivaten .

Wirkmechanismus

The mechanism of action of 1-Isopropyl-1H-indazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives can act as inhibitors of enzymes like phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The formyl group in the compound can also participate in hydrogen bonding and other interactions that influence its biological activity .

Vergleich Mit ähnlichen Verbindungen

1H-Indazole: A parent compound with similar structural features but lacking the isopropyl and formyl groups.

2H-Indazole: Another indazole derivative with different substitution patterns.

1-Isopropyl-1H-indazole-3-carbaldehyde: A closely related compound with the formyl group at the 3-position instead of the 4-position.

Uniqueness: 1-Isopropyl-1H-indazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the isopropyl group at the 1-position and the formyl group at the 4-position allows for unique interactions and applications compared to other indazole derivatives .

Eigenschaften

Molekularformel |

C11H12N2O |

|---|---|

Molekulargewicht |

188.23 g/mol |

IUPAC-Name |

1-propan-2-ylindazole-4-carbaldehyde |

InChI |

InChI=1S/C11H12N2O/c1-8(2)13-11-5-3-4-9(7-14)10(11)6-12-13/h3-8H,1-2H3 |

InChI-Schlüssel |

KDSAVDRBISESEF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)N1C2=CC=CC(=C2C=N1)C=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B11905905.png)

![6-Acetyl-7-methyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11905957.png)